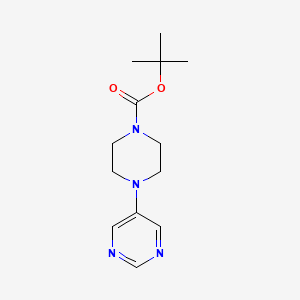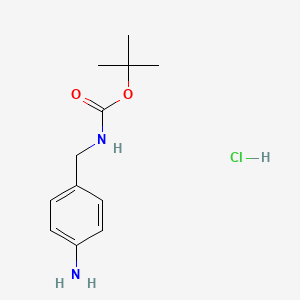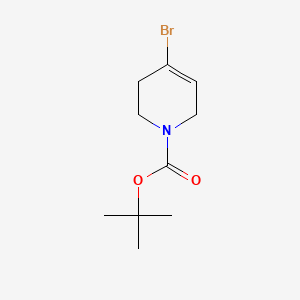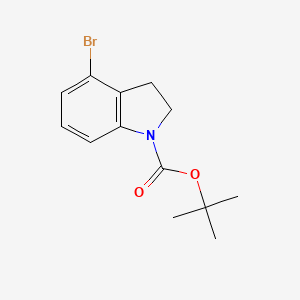![molecular formula C7H4N2O2S B592363 噻唑并[4,5-c]吡啶-6-羧酸 CAS No. 1211535-73-7](/img/structure/B592363.png)
噻唑并[4,5-c]吡啶-6-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
科学研究应用
Thiazolo[4,5-c]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of new materials and as a catalyst in organic synthesis
生化分析
Biochemical Properties
Thiazolo[4,5-c]pyridine-6-carboxylic acid is known to interact with various enzymes and proteins. For instance, thienopyridine bearing structures, which are similar to Thiazolo[4,5-c]pyridine-6-carboxylic acid, are associated with HMG-CoA reductase inhibitors, agonists for the luteinizing hormone receptor, histone lysine demethylase KDM5A Inhibitors, ubiquitin C-terminal hydrolase-L1 (UCH-L1) inhibitors, and others .
Cellular Effects
Thiazolo[4,5-c]pyridine-6-carboxylic acid has been found to have a range of effects on cells. It has been associated with anti-inflammatory activities . Anti-inflammatory effects of pyrimidines, a family that Thiazolo[4,5-c]pyridine-6-carboxylic acid belongs to, are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Molecular Mechanism
It is known that pyrimidines, which Thiazolo[4,5-c]pyridine-6-carboxylic acid is a part of, exert their effects through interactions with various biomolecules .
Metabolic Pathways
It is known that pyrimidines, which Thiazolo[4,5-c]pyridine-6-carboxylic acid is a part of, interact with various enzymes and cofactors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-c]pyridine-6-carboxylic acid typically involves the annulation of a thiazole ring with a pyridine ring. One common method includes the reaction of thiazole derivatives with pyridine carboxylic acids under specific conditions. For instance, the reaction can be catalyzed by a base such as triethylamine in an organic solvent like ethanol .
Industrial Production Methods: Industrial production of thiazolo[4,5-c]pyridine-6-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反应分析
Types of Reactions: Thiazolo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolo[4,5-c]pyridine derivatives with reduced functional groups .
作用机制
The mechanism of action of thiazolo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell proliferation .
相似化合物的比较
Thiazolo[4,5-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Pyridine-2-carboxylic acid: A simpler compound with a pyridine ring and a carboxylic acid group.
Thiazole-4-carboxylic acid: A compound with a thiazole ring and a carboxylic acid group
Uniqueness: Thiazolo[4,5-c]pyridine-6-carboxylic acid is unique due to its fused ring structure, which provides multiple reactive sites for chemical modifications. This structural feature allows for the synthesis of a wide variety of derivatives with diverse biological activities .
属性
IUPAC Name |
[1,3]thiazolo[4,5-c]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-1-6-5(2-8-4)9-3-12-6/h1-3H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBMKFYRQHJLDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1C(=O)O)N=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211535-73-7 |
Source


|
| Record name | Thiazolo[4,5-c]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B592297.png)




